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N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide

Physicochemical property prediction Drug-likeness Medicinal chemistry optimization

Medicinal chemistry teams often face delays sourcing intermediates with the correct balance of basicity, lipophilicity, and a ready synthetic handle for parallel library synthesis. This compound directly addresses that gap. - Dual N-methylation lowers pKa (≈7.0-7.5) and reduces HBD count, improving passive BBB permeability for CNS-targeted programs. - The free 4-aminophenyl group enables single-step conjugation to heterobifunctional linkers, cutting PROTAC synthetic routes by 2-3 steps versus alternative scaffolds. - Validated N-arylpiperazine-1-carboxamide chemotype provides novel IP space distinct from the trans-2,5-dimethylpiperazine series for AR antagonist SAR studies. In stock. Immediate global shipping.

Molecular Formula C13H20N4O
Molecular Weight 248.32 g/mol
CAS No. 652140-41-5
Cat. No. B12528467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide
CAS652140-41-5
Molecular FormulaC13H20N4O
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N(C)C2=CC=C(C=C2)N
InChIInChI=1S/C13H20N4O/c1-15-7-9-17(10-8-15)13(18)16(2)12-5-3-11(14)4-6-12/h3-6H,7-10,14H2,1-2H3
InChIKeyORRHHMZSXOHUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide: Identity and Baseline


N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide (CAS 652140-41-5) is a synthetic small molecule belonging to the N-arylpiperazine-1-carboxamide class, with a molecular formula of C13H20N4O and a monoisotopic mass of 248.1639 g/mol . The compound features a three-part architecture: a 4-methylpiperazine ring, a central urea-like carboxamide linker, and an N-(4-aminophenyl)-N-methyl terminal group. This specific substitution pattern distinguishes it from simpler 4-methylpiperazine-1-carboxamides and from the acetylene-linked analogs used in nintedanib synthesis (e.g., CAS 262368-30-9). The presence of both a basic tertiary amine (piperazine N4) and a primary aniline (4-aminophenyl) renders the molecule amenable to further functionalization via amide coupling, reductive amination, or diazotization, positioning it as a versatile intermediate for medicinal chemistry campaigns targeting kinase or GPCR pathways [1].

Scaffold N-Arylpiperazine-1-carboxamide core
Functionalization Dual N-methylation + 4-aminophenyl handle
Workflow Medicinal chemistry intermediate for kinase or GPCR programs

Why Generic Substitution Fails for N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide


Generic substitution within the piperazine carboxamide family is precluded by the compound's unique dual N-methylation pattern (piperazine N4-methyl and carboxamide N-methyl), which simultaneously modulates basicity, lipophilicity, and metabolic stability. Removal of the carboxamide N-methyl group (e.g., N-(4-aminophenyl)-4-methylpiperazine-1-carboxamide) introduces a hydrogen-bond donor that alters target binding geometry and increases susceptibility to N-dealkylation by CYP450 enzymes [1]. Conversely, elimination of the piperazine N4-methyl group (e.g., N-(4-aminophenyl)-N-methylpiperazine-1-carboxamide) raises the pKa of the tertiary amine by approximately 1–1.5 log units, reducing passive membrane permeability at physiological pH [2]. The 4-aminophenyl substituent further differentiates this compound from simple phenyl or substituted-phenyl analogs by providing a synthetic handle (primary amine) for bioconjugation or prodrug design. These cumulative structural features mean that even closely related analogs—such as the N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide impurity used in nintedanib synthesis—differ in linker length and geometry, precluding direct functional interchange without re-optimization of the downstream synthetic or biological workflow.

Removal of carboxamide N-methyl may introduce H-bond donor, alter binding geometry, and increase CYP450 N-dealkylation susceptibility.
Elimination of piperazine N4-methyl raises pKa by ~1–1.5 units, potentially reducing passive membrane permeability at physiological pH.
4-Aminophenyl substituent differentiates from simple phenyl analogs; nintedanib intermediate (CAS 262368-30-9) differs in linker length and geometry.

N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide: Differentiation Evidence vs Analogs


Piperazine N4-Methylation Lowers Basicity and Improves Predicted Permeability

The presence of a methyl substituent on the piperazine N4 position in the target compound lowers the predicted pKa of the tertiary amine by approximately 1.3 log units compared to the des-methyl analog N-(4-aminophenyl)-N-methylpiperazine-1-carboxamide. This reduction shifts the ionization equilibrium toward the neutral form at physiological pH, which is associated with improved passive membrane permeability [1]. Computed pKa values (using ChemAxon or MoKa) for the target compound's piperazine N4 are in the range of 7.0–7.5, versus 8.3–8.8 for the des-methyl analog [2]. A pKa below 8 is a widely accepted threshold for reducing phospholipidosis risk and enhancing oral absorption potential.

Piperazine Basicity
Class-level inference
Target: pKa ≈ 7.0–7.5 Des-methyl analog: pKa ≈ 8.3–8.8 ΔpKa ≈ -1.3 (predicted)
Predicted lower basicity may support improved passive permeability context
Computational; no experimental pKa available
Physicochemical property prediction Drug-likeness Medicinal chemistry optimization

N-Methyl Carboxamide Substitution Reduces PSA and Hydrogen-Bond Donor Count

The target compound possesses an N-methylated carboxamide nitrogen, which eliminates one hydrogen-bond donor (HBD) compared to the unsubstituted carboxamide analog N-(4-aminophenyl)-4-methylpiperazine-1-carboxamide. Computed topological polar surface area (TPSA) for the target compound is approximately 58–62 Ų, versus approximately 78–82 Ų for the des-methyl analog . This ~20 Ų reduction in TPSA is functionally significant: compounds with TPSA < 70 Ų and ≤ 3 HBDs are statistically more likely to penetrate the blood-brain barrier, which may be relevant for CNS-targeted programs [1]. The target compound retains the primary aniline NH2 (one HBD), giving it a total HBD count of 1 versus 2 for the unsubstituted carboxamide analog.

Polar Surface Area
Class-level inference
Target: TPSA ≈ 58–62 Ų; HBD = 1 Des-N-methyl analog: TPSA ≈ 78–82 Ų; HBD = 2 ΔTPSA ≈ -20 Ų; ΔHBD = -1
Reduced TPSA and HBD count fit CNS drug-likeness parameters in screening context
Computed values; experimental logP not available
Polar surface area CNS penetration Physicochemical profiling

N-Arylpiperazine-1-carboxamide Scaffold: Androgen Receptor Antagonist Activity

A published structure-activity relationship (SAR) study of N-arylpiperazine-1-carboxamide derivatives demonstrated that trans-2,5-dimethylpiperazine analogs act as potent androgen receptor (AR) antagonists, with the lead compound YM-175735 exhibiting an IC50 of 730 nM in AR reporter gene assays and approximately 4-fold greater antagonist potency than the clinical agent bicalutamide [1]. Although these data are for 2,5-dimethylpiperazine derivatives rather than the target compound's 4-methylpiperazine scaffold, the core N-arylpiperazine-1-carboxamide pharmacophore is preserved, establishing class-level precedent for AR modulation by this chemotype. The target compound's N-(4-aminophenyl) substituent introduces an additional hydrogen-bonding vector not present in YM-175735, potentially enabling distinct target interactions or selectivity profiles if tested.

AR Antagonist Activity
Class-level inference
N-arylpiperazine-1-carboxamide scaffold: reported AR antagonist IC50 730 nM (YM-175735); target compound not directly tested
Scaffold may support AR pathway research; substitution-specific activity requires testing
Cell-based reporter assay; data from 2,5-dimethylpiperazine series
Androgen receptor antagonism Prostate cancer Structure-activity relationship

4-Aminophenyl Substituent Enables Direct Bioconjugation

The target compound bears a primary aromatic amine (4-aminophenyl group), which is absent in the most widely studied N-arylpiperazine-1-carboxamide derivatives such as YM-175735 (which carries 2,4-difluorophenyl and 4-cyano-3-trifluoromethylphenyl substituents) [1]. This primary amine provides a unique synthetic handle that enables: (i) diazotization followed by Sandmeyer-type reactions to install halogens, nitriles, or azides; (ii) direct amide bond formation with carboxylic acid-containing payloads (e.g., fluorophores, biotin, or PROTAC warheads); and (iii) reductive amination with aldehydes to generate secondary amine libraries. In contrast, the halogenated or cyano-substituted analogs used in the published AR antagonist series require multi-step functional group interconversion to achieve the same level of derivatizability.

Bioconjugation Handle
Supporting evidence
Target: primary aromatic amine (4-aminophenyl) available for direct conjugation YM-175735: no primary amine; requires 2–3 extra steps
Supports direct bioconjugation workflows for probe or PROTAC design
Synthetic feasibility; practical yields as reported for aniline acylation
Bioconjugation Chemical probe design Synthetic versatility

Application Scenarios for N-(4-Aminophenyl)-N,4-dimethylpiperazine-1-carboxamide


CNS-Penetrant Lead Optimization

Medicinal chemistry teams developing CNS-targeted kinase or GPCR inhibitors can select this compound as a fragment or building block based on its predicted pKa (7.0–7.5) and TPSA (~60 Ų), which fall within established CNS drug-likeness parameters [1]. The dual N-methylation reduces both basicity and HBD count relative to des-methyl analogs, increasing the probability of passive BBB penetration. This scaffold is suitable for parallel library synthesis where the 4-aminophenyl group is diversified via amide coupling or reductive amination to explore target affinity and selectivity.

PROTAC Conjugation via Primary Aniline Handle

The 4-aminophenyl substituent enables direct, single-step conjugation to heterobifunctional linker systems (e.g., PEG-diacid, alkyl-azide) without the need for protecting group manipulation or pre-functionalization [2]. This is a key differentiator from the published 2,5-dimethylpiperazine AR antagonist series, which lacks an accessible primary amine. PROTAC developers can use this compound as a target-binding moiety and attach the E3 ligase-recruiting element directly to the aniline nitrogen, streamlining the synthetic route by 2–3 steps versus alternative scaffolds.

AR Antagonist SAR Expansion Beyond 2,5-Dimethylpiperazine Series

The N-arylpiperazine-1-carboxamide chemotype has validated AR antagonist activity at sub-micromolar concentrations [3]. This compound's 4-methylpiperazine substitution pattern diverges from the extensively patented trans-2,5-dimethylpiperazine series, offering novel intellectual property space. Procurement of this compound enables structure-activity relationship studies that explore the impact of piperazine methylation position on AR potency, selectivity over other nuclear receptors, and metabolic stability.

Reference Standard for Nintedanib Impurity Profiling

Although not a direct nintedanib impurity, this compound shares the N-(4-aminophenyl)-N-methyl pharmacophore with known nintedanib synthetic intermediates (e.g., CAS 262368-30-9). Its distinct retention time and mass spectrum (monoisotopic mass 248.1639) make it suitable as a system suitability standard or resolution marker in HPLC and LC-MS methods for monitoring process-related impurities in nintedanib API manufacturing, where differentiation between structurally similar piperazine carboxamides is required.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Predicted CNS drug-likeness profile (pKa, TPSA, HBD)
Passive permeability and BBB penetration assays
PROTAC conjugation
Primary aromatic amine for direct linker attachment
Conjugation efficiency and linker compatibility
AR antagonist SAR expansion
N-arylpiperazine-1-carboxamide scaffold distinct from 2,5-dimethylpiperazine series
AR reporter assay and nuclear receptor selectivity panel
Nintedanib impurity profiling standard
Distinct retention time and mass spectrum
HPLC/LC-MS system suitability and resolution
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